molecular formula C9H20O2 B8362410 4-Isopentyloxy butanol

4-Isopentyloxy butanol

Cat. No.: B8362410
M. Wt: 160.25 g/mol
InChI Key: JAUSEOYIDXDKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopentyloxy butanol is a useful research compound. Its molecular formula is C9H20O2 and its molecular weight is 160.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

4-(3-methylbutoxy)butan-1-ol

InChI

InChI=1S/C9H20O2/c1-9(2)5-8-11-7-4-3-6-10/h9-10H,3-8H2,1-2H3

InChI Key

JAUSEOYIDXDKLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOCCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

36.0 g (0.40 mol) of 1,4-butandiol are added over the course of 20 minutes of a suspension of 12.20 g (0.279 mol) of 55 % sodium hydride in 400 cc of absolute 1,2-dimethoxyethane. The mixture is stirred at 55° C for 2 hours. After this period, 40.2 g (0.266 mol) of isopentyl bromide are added dropwise at 55°, over the course of 20 minutes, and the mixture is then stirred at 60° for 48 hours. The reaction mixture is cooled, filtered and the filtrate is evaporated at 40° /12 mm Hg. The residue is distilled at 0.9 mm Hg and for further purification the fraction, having a B.P. of 75° - 88°/0.09 mm Hg, is taken up in ether and washed with water. 4-Isopentyloxy-1-butanol is obtained as a gas-chromatographically pure oil.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
40.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 12.2 g (0.279 mol) of 55% sodium hydride dispersion in oil, suspended in 400 cc of absolute 1,2-dimethoxy ethane, there is added dropwise, under nitrogen, over the course of 20 minutes and while stirring, 360 g (0.40 mol) of 1,4-butandiol in 50 cc of absolute 1,2-dimethoxy ethane. The mixture is stirred at 60° C. for 3 hours, 40.2 g (0.266 mol) of isopentyl bromide are then added and the mixture is stirred at 60° for 22 hours. The resulting sodium bromide is suction filtered, washed with ether and the filtrate is evaporated. For the removal of the excess 1,4-butandiol the residue is taken up in ether, washed three times with water, dried over sodium sulphate and evaporated. After the fractional distillation of the product, pure 4-isopentyloxy butanol, having a B.P. of 80°-81°/0.6 mm Hg, is obtained.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step Two
Quantity
40.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

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